REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([SH:8])=[N:6][CH:7]=1.Br[CH:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1>CS(C)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([S:8][CH:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)S
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
CS2CO3
|
Quantity
|
2.23 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.73 mL
|
Type
|
reactant
|
Smiles
|
BrC1CCCC1
|
Type
|
CUSTOM
|
Details
|
stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 30 min. at room temperature
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured on ice cold water (25 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with MTBE (2×25 mL)
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain a crude product which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography over silica gel using 2-5% ethyl acetate in hexanes as eluent
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)SC1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |